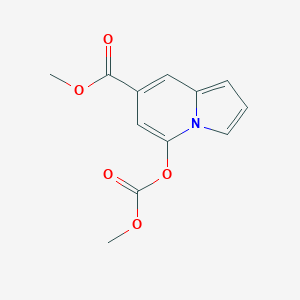
Methyl 5-((methoxycarbonyl)oxy)indolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((methoxycarbonyl)oxy)indolizine-7-carboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((methoxycarbonyl)oxy)indolizine-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with suitable electrophiles under controlled conditions. For instance, the reaction of 3-methylpyridine with methoxycarbonyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((methoxycarbonyl)oxy)indolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-((methoxycarbonyl)oxy)indolizine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-((methoxycarbonyl)oxy)indolizine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carboxylate and indole-3-acetate share structural similarities with Methyl 5-((methoxycarbonyl)oxy)indolizine-7-carboxylate.
Pyridine derivatives: Compounds such as 3-methylpyridine and 3-nitropyridine also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific functional groups and the indolizine core structure
Properties
Molecular Formula |
C12H11NO5 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
methyl 5-methoxycarbonyloxyindolizine-7-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-16-11(14)8-6-9-4-3-5-13(9)10(7-8)18-12(15)17-2/h3-7H,1-2H3 |
InChI Key |
MGMSRGYBSORIHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CN2C(=C1)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















